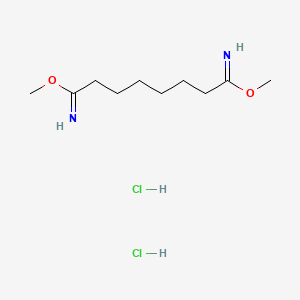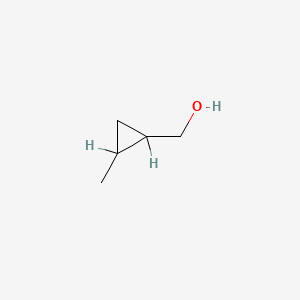
2-Methylcyclopropanemethanol
Overview
Description
2-Methylcyclopropanemethanol is an organic compound with the molecular formula C5H10O. It is a clear, colorless liquid with a boiling point of 133°C and a density of 0.87 g/mL at 25°C . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclopropanemethanol can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclopropanecarboxylic acid using a metal catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclopropanemethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 2-Methylcyclopropanecarboxylic acid
Reduction: 2-Methylcyclopropane
Substitution: 2-Methylcyclopropyl chloride
Scientific Research Applications
2-Methylcyclopropanemethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylcyclopropanemethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo hydroxylation by cytochrome P-450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
- 2-Methylcyclopropanecarboxylic acid
- 2-Methylcyclopropane
- 2-Methylcyclopropyl chloride
Comparison: 2-Methylcyclopropanemethanol is unique due to its hydroxyl functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2-methylcyclopropanecarboxylic acid is primarily involved in oxidation reactions, this compound can participate in both oxidation and reduction reactions . Additionally, the presence of the hydroxyl group allows for substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEINYPABNPRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976243 | |
| Record name | (2-Methylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-72-1 | |
| Record name | Cyclopropanemethanol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006077721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylcyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of different substituents on the cyclopropane ring influence the thermal decomposition of 2-Methylcyclopropanemethanol?
A: Research indicates that substituents on the cyclopropane ring significantly impact the thermal decomposition of this compound and its derivatives. A study [] investigating the gas-phase thermal decomposition of various substituted cyclopropanes, including Cis-2-methylcyclopropanemethanol (cMCM), found that the presence of the methanol group influences the stability of transition states during the decomposition process. Specifically, the methanol group was found to stabilize the transition states for 1,2-hydrogen transfer reactions. This stabilization effect influences both the rate of decomposition and the distribution of isomeric products formed.
Q2: What insights were gained about the conformational equilibrium of trans-2-Methylcyclopropanemethanol from its microwave spectrum?
A: While the provided abstract [] doesn't contain specific details about the findings, it highlights that the microwave spectrum of trans-2-Methylcyclopropanemethanol was successfully obtained. Analyzing microwave spectra allows researchers to determine the rotational constants of molecules, which in turn provide crucial information about their structure and conformational preferences. The mention of intramolecular hydrogen bonding suggests that this interaction plays a role in the conformational equilibrium of trans-2-Methylcyclopropanemethanol. Further investigation into the specific hydrogen bonding patterns and their impact on the molecule's preferred conformation would be necessary based on the full research article.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



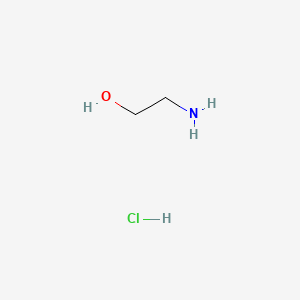

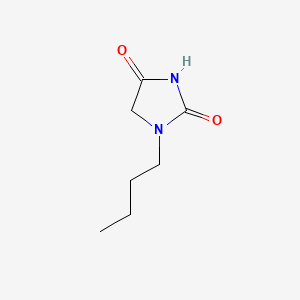
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)


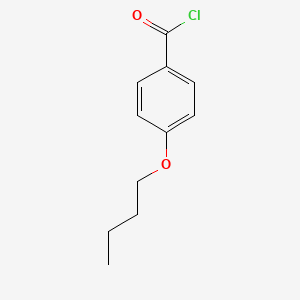
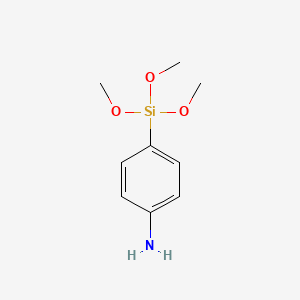
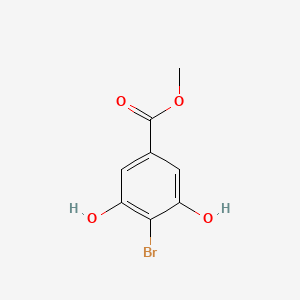
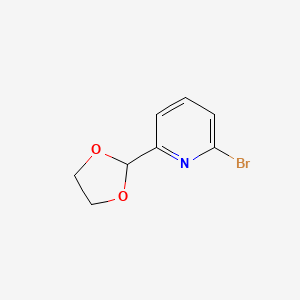

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
